Mono-POC Methyl Tenofovir

説明

特性

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18)/t11-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZMGSJRJBOSTD-XQSUJFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858142 | |

| Record name | Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-16-7 | |

| Record name | (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246812167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4AA6QB4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Mono-POC Methyl Tenofovir

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Mono-POC Methyl Tenofovir, a significant process-related impurity and potential metabolite of the antiviral prodrug Tenofovir Disoproxil Fumarate. This document is intended for researchers, scientists, and professionals in drug development and quality control. It offers a detailed, reconstructed synthetic protocol, in-depth analytical characterization methodologies, and the scientific rationale behind these procedures. The guide aims to serve as a practical resource for the identification, synthesis, and analysis of this important Tenofovir derivative.

Introduction: The Significance of Tenofovir Prodrugs and Their Impurities

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections.[1][2] Due to its phosphonate group, Tenofovir itself has poor oral bioavailability. To overcome this limitation, several prodrug strategies have been developed, with Tenofovir Disoproxil Fumarate (TDF) being one of the most successful.[3] TDF is a bis-isopropyloxycarbonylmethyl (bis-POC) ester of Tenofovir, which enhances its lipophilicity and facilitates oral absorption.[4]

During the synthesis and storage of TDF, various process-related impurities and degradation products can be formed.[5] One such impurity is Mono-POC Methyl Tenofovir, chemically known as O-(Isopropoxycarbonyloxymethyl)-O-methyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methylphosphonate.[5] The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the ICH.[4] Understanding the synthesis and characterization of these impurities is therefore crucial for quality control and for developing robust analytical methods for their detection and quantification.

This guide provides a detailed examination of the synthesis and analytical characterization of Mono-POC Methyl Tenofovir.

Synthesis of Mono-POC Methyl Tenofovir

The synthesis of Mono-POC Methyl Tenofovir can be approached through the controlled partial hydrolysis and methylation of Tenofovir Disoproxil or by direct synthesis from a mono-esterified Tenofovir intermediate. The following protocol is a reconstructed, detailed procedure based on the synthetic strategies reported for related Tenofovir impurities.[5]

Synthetic Scheme

Sources

- 1. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to Mono-POC Methyl Tenofovir: Structure, Synthesis, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Mono-POC Methyl Tenofovir, a key intermediate and impurity in the synthesis of Tenofovir-based antiviral drugs. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the molecule's chemical properties, synthesis, and biological relevance, grounded in established scientific principles.

Introduction: The Significance of Mono-POC Methyl Tenofovir

Mono-POC Methyl Tenofovir is a phosphonate mono-ester derivative of Tenofovir. Its full chemical name is ((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl carbonate[1][2]. It is primarily recognized in the pharmaceutical industry as a significant impurity and a metabolic intermediate of Tenofovir Disoproxil Fumarate (TDF), a widely used prodrug of Tenofovir for the treatment of HIV/AIDS and chronic hepatitis B[1][3]. Understanding the chemical structure and behavior of this specific molecule is critical for the quality control of TDF manufacturing and for comprehending its metabolic pathway.

Chemical Structure and Physicochemical Properties

The precise chemical identity of a molecule is fundamental to its function and analysis. Mono-POC Methyl Tenofovir is a complex molecule with several key functional groups that dictate its properties.

Synonyms:

-

Tenofovir Disoproxil Fumarate IP Impurity B[1]

-

[2-(6-amino-purin-9-yl)-1-methyl-ethoxymethyl]-phosphonicacid-isopropoxycarbonyloxymethyl ester methyl ester

-

(8R)-9-(6-Amino-9H-purin-9-yl)-5-methoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic acid, 1-methylethyl ester, 5-oxide

The structure consists of the core Tenofovir molecule, which is an acyclic nucleoside phosphonate, linked to a methyl group and a pivaloyloxymethyl (POC) group. The POC moiety is a common prodrug strategy to enhance bioavailability.

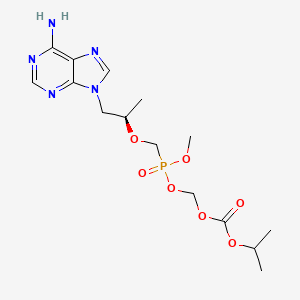

Below is a 2D representation of the chemical structure of Mono-POC Methyl Tenofovir.

Caption: 2D Chemical Structure of Mono-POC Methyl Tenofovir.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C15H24N5O7P | [1][2] |

| Molecular Weight | 417.35 g/mol | [1][2] |

| CAS Number | 1246812-16-7 | [1][2] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Slightly soluble in Dichloromethane, Methanol (with heat), and Water | [5] |

| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [4] |

Synthesis and Characterization

The synthesis of Mono-POC Methyl Tenofovir is not typically a primary goal but rather a byproduct or intermediate in the synthesis of Tenofovir Disoproxil. A generalized synthetic approach for related phosphonamidate conjugates of Tenofovir involves the protection of amino acids, esterification, deprotection, and subsequent reaction with Tenofovir[6].

Generalized Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Tenofovir prodrugs, which would include the formation of intermediates like Mono-POC Methyl Tenofovir.

Caption: Conceptual Synthesis Workflow for Tenofovir Prodrugs.

Analytical Characterization

The identification and quantification of Mono-POC Methyl Tenofovir, especially as an impurity, relies on high-resolution analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating Mono-POC Methyl Tenofovir from Tenofovir Disoproxil and other related substances. A validated UPLC method is crucial for the quality control of Tenofovir alafenamide and its impurities[7]. The method's specificity ensures that there are no interfering peaks at the retention time of the analyte[7].

-

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS/MS), this technique provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments. Micro-LC-MS/MS methods have been developed for the quantification of Tenofovir and its metabolites in biological matrices[8][9].

Exemplary Analytical Protocol: LC-MS/MS for Tenofovir-related compounds

This protocol is a generalized representation for the analysis of Tenofovir and its derivatives in a biological matrix, such as plasma.

-

Sample Preparation:

-

To 100 µL of plasma, add a stable-labeled internal standard.

-

Perform a solid-phase extraction (SPE) to remove interfering substances[10].

-

Wash the SPE cartridge with appropriate solvents to remove impurities.

-

Elute the analyte and internal standard from the cartridge.

-

For certain applications, derivatization may be performed on the SPE cartridge to improve chromatographic properties[10].

-

-

Chromatographic Separation:

-

Column: A column suitable for polar compounds, such as an amino stationary phase for HILIC mode or a strong cation exchange column[8][10].

-

Mobile Phase: A gradient of aqueous and organic solvents, optimized for the separation of the analytes.

-

Flow Rate: Appropriate for the column dimensions (e.g., µL/min for micro-LC).

-

Mass Spectrometric Detection:

-

System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

-

-

Data Analysis:

-

Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Mechanism of Action: The Prodrug Conversion Pathway

Mono-POC Methyl Tenofovir, as an intermediate of the prodrug Tenofovir Disoproxil, follows a similar intracellular conversion pathway to release the active drug, Tenofovir. Tenofovir itself has low oral bioavailability, necessitating its administration as a prodrug[11].

The lipophilic ester groups of the prodrug allow for passive diffusion across the cell membrane[12]. Once inside the cell, the conversion to the active form occurs in several steps:

-

Hydrolysis by Esterases: Cellular esterases, such as carboxylesterases, hydrolyze the POC and methyl ester groups to yield Tenofovir[12].

-

Phosphorylation: Cellular kinases then phosphorylate Tenofovir in two successive steps to form Tenofovir diphosphate (TFV-DP), the active antiviral agent[11][12].

TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase. It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP). Upon incorporation into the growing viral DNA chain, it causes chain termination due to the lack of a 3'-hydroxyl group, thus halting viral replication[3][11].

Metabolic Conversion Pathway

The following diagram illustrates the intracellular conversion of a Tenofovir prodrug to its active diphosphate form.

Caption: Intracellular metabolic pathway of a Tenofovir prodrug.

Conclusion

Mono-POC Methyl Tenofovir is a molecule of significant interest in pharmaceutical development and quality control. Its well-defined chemical structure and physicochemical properties are essential for its accurate identification and quantification. While not an active pharmaceutical ingredient itself, its role as a key intermediate in the metabolic activation of Tenofovir prodrugs and as a potential impurity in drug manufacturing underscores the importance of a thorough understanding of its chemistry and analytical profiles. The methodologies and principles outlined in this guide provide a solid foundation for researchers and professionals working with Tenofovir-based therapeutics.

References

-

SynZeal. (n.d.). Tenofovir Mono POC Dimer | 1962114-92-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mono-poc tenofovir. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Tefovir? Synapse. Retrieved from [Link]

-

ChemBK. (n.d.). Mono-POC PMPA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tenofovir isoproxil monoester. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Retrieved from [Link]

-

Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tenofovir. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical method validation for tenofovir alafenamide and known impurities. Retrieved from [Link]

Sources

- 1. Mono-POC Methyl Tenofovir (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: The Prodrug Imperative in Antiviral Therapy

An In-depth Technical Guide to the Mechanism of Action of Mono-POC Methyl Tenofovir

Tenofovir, an acyclic nucleoside phosphonate, stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Its intrinsic structure, however, presents a significant pharmacological challenge: the phosphonate group is negatively charged at physiological pH, severely limiting its oral bioavailability and ability to passively diffuse across cellular membranes.[3] This fundamental obstacle necessitated the development of prodrug strategies to mask this charge, enhance lipophilicity, and ensure effective delivery of tenofovir to its intracellular site of action. The most successful of these has been Tenofovir Disoproxil Fumarate (TDF), a bis(isopropoxycarbonyloxymethyl) ester, often referred to as a bis(POC) prodrug.[4][5][6] The journey from oral administration of TDF to the ultimate inhibition of viral replication is a multi-step process of metabolic activation. Central to this pathway is the formation of the key intermediate, Mono-POC Methyl Tenofovir, the subject of this guide. Understanding its formation and subsequent conversion is critical to appreciating the intricate mechanism that underpins the therapeutic success of tenofovir.

Section 1: The Metabolic Activation Cascade of Tenofovir Disoproxil Fumarate (TDF)

The clinical efficacy of TDF is entirely dependent on its conversion to the active antiviral agent, tenofovir diphosphate (TFV-DP), within target cells such as lymphocytes.[7][8] This process is not direct but occurs via a sequential hydrolysis cascade where Mono-POC Methyl Tenofovir serves as the essential intermediate.

Step 1: Initial Hydrolysis from Bis(POC) to Mono(POC) Tenofovir

Following oral administration, TDF is absorbed from the gastrointestinal tract. Its lipophilic ester groups facilitate this absorption. Once in the systemic circulation, TDF is rapidly subjected to enzymatic hydrolysis. Widespread enzymes, primarily carboxylesterases present in the gut, plasma, and liver, catalyze the cleavage of one of the two isopropoxycarbonyloxymethyl (POC) moieties.[9] This initial reaction converts the parent prodrug, TDF, into its monoester intermediate, Mono-POC Methyl Tenofovir.

Step 2: Conversion of Mono-POC Tenofovir to Tenofovir

The formation of Mono-POC Methyl Tenofovir is a transient but crucial step. This intermediate is subsequently hydrolyzed by phosphodiesterases, which cleave the remaining POC group to release the parent molecule, tenofovir, into the cell.[9] This stepwise hydrolysis is a critical design feature, allowing the molecule to remain largely intact for systemic distribution and cellular uptake before liberating the active parent drug intracellularly.[3]

Caption: Metabolic activation pathway of TDF to Tenofovir.

Section 2: Intracellular Phosphorylation: Generating the Active Moiety

The release of tenofovir from its Mono-POC intermediate is not the final step in its activation. Once inside the target host cell (e.g., a CD4+ T-lymphocyte), tenofovir, now a nucleoside monophosphate analog, must be further phosphorylated by host cellular enzymes to become pharmacologically active.[10][11]

This process involves two sequential phosphorylation steps:

-

Tenofovir is first converted to Tenofovir Monophosphate .

-

Tenofovir Monophosphate is then phosphorylated to form Tenofovir Diphosphate (TFV-DP) .[7][8]

TFV-DP is the terminal, active metabolite that directly interacts with the viral machinery. The long intracellular half-life of TFV-DP is a key pharmacokinetic property that allows for convenient once-daily dosing of TDF.[12][13]

Caption: Intracellular phosphorylation cascade of Tenofovir.

Section 3: Molecular Mechanism of Viral Inhibition

The antiviral activity of tenofovir is ultimately executed by TFV-DP, which functions as a nucleotide reverse transcriptase inhibitor (NRTI).[2][12] Its mechanism is twofold, providing a robust defense against viral replication.[12]

-

Competitive Inhibition: TFV-DP is a structural analog of the natural substrate, deoxyadenosine triphosphate (dATP).[7] It competes with dATP for binding to the active site of the HIV reverse transcriptase enzyme.[1] This competition reduces the rate at which the enzyme can incorporate natural nucleotides.

-

Chain Termination: When HIV reverse transcriptase incorporates TFV-DP into the growing strand of viral DNA, it irrevocably halts the replication process.[10][12] TFV-DP lacks the 3'-hydroxyl group that is essential for forming the phosphodiester bond required to add the next nucleotide to the chain.[1][12] This incorporation acts as a "chain terminator," preventing the completion of viral DNA synthesis and thus blocking the production of new, infectious virions.[7][10]

Tenofovir exhibits a high affinity for viral reverse transcriptase compared to human DNA polymerases, which accounts for its selective antiviral activity and minimizes toxicity to host cells.[10][12]

Caption: Mechanism of TFV-DP-mediated inhibition of HIV Reverse Transcriptase.

Section 4: Experimental Protocol: Quantification of Tenofovir and Metabolites

To study the pharmacokinetics of TDF and the role of its intermediates, a robust analytical method is required. The following protocol outlines a standard approach for quantifying tenofovir and its monoester in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Analysis of Tenofovir and Mono-POC Tenofovir in Human Plasma

-

Objective: To accurately quantify the concentrations of tenofovir and Mono-POC tenofovir in plasma samples obtained from subjects administered TDF.

-

Materials:

-

Human plasma (K2-EDTA anticoagulant).

-

Analytical standards for Tenofovir and Mono-POC Tenofovir.

-

Stable isotope-labeled internal standards (e.g., Tenofovir-d6).

-

Acetonitrile (HPLC grade).

-

Formic acid (LC-MS grade).

-

Water (LC-MS grade).

-

96-well protein precipitation plates.

-

LC-MS/MS system (e.g., Sciex API 5500 or equivalent).

-

C18 reverse-phase HPLC column.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice to maintain the stability of the analytes.

-

Pipette 50 µL of each plasma sample, standard, or quality control (QC) sample into a well of the 96-well plate.

-

Add 200 µL of cold acetonitrile containing the internal standard to each well.

-

Mix thoroughly by vortexing the plate for 2 minutes at 1200 rpm.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate for analysis.

-

-

Liquid Chromatography (LC) Method:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Equilibrate at 5% B

-

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS) Method:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Tenofovir: Q1: 288.1 -> Q3: 176.1

-

Mono-POC Tenofovir: Q1: 404.1 -> Q3: 270.1

-

Tenofovir-d6 (IS): Q1: 294.1 -> Q3: 182.1

-

-

Data Analysis: Quantify analyte concentrations by calculating the peak area ratio of the analyte to the internal standard against a standard curve.

-

Section 5: Pharmacokinetic Profile and Clinical Relevance

The prodrug strategy enables TDF to achieve significantly higher intracellular concentrations of the active TFV-DP compared to the administration of tenofovir itself.[13] This efficient cell loading is a direct result of the transient existence of the prodrug and its monoester intermediate in systemic circulation.[3]

| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Plasma Tenofovir (from TDF) | Intracellular TFV-DP |

| Oral Bioavailability | ~25% (fasting), ~40% (with high-fat meal)[14] | N/A | N/A |

| Plasma Half-life | < 5 minutes[3] | ~17 hours[14] | ~50 hours (in resting PBMCs)[13] |

| Primary Role | Prodrug for absorption and delivery | Systemic form post-hydrolysis | Active antiviral agent |

| Cellular Loading | High efficiency due to lipophilicity | Lower efficiency due to polarity[3] | Accumulates to therapeutic levels |

Note: Data are compiled from multiple sources and represent approximate values.

The superior stability of newer prodrugs like Tenofovir Alafenamide (TAF) in plasma allows for even more efficient delivery of tenofovir into target cells at a much lower dose, resulting in lower systemic plasma levels of tenofovir and an improved safety profile concerning renal and bone health.[8][15] However, the fundamental mechanism of stepwise hydrolysis and subsequent phosphorylation remains the same. The study of intermediates like Mono-POC Methyl Tenofovir was foundational to the rational design of these next-generation antiviral therapies.

References

- PLOS One - Research journals. (n.d.). Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tefovir?.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir?.

- PubMed Central. (n.d.). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors.

- UCT Pharmacometrics. (2023, April 12). Pharmacokinetics of tenofovir given as two different prodrugs.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir Disoproxil Fumarate?.

- ASM Journals. (n.d.). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue.

- MDPI. (n.d.). Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection.

- PubMed Central. (n.d.). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue.

- PubMed Central. (2022, August 29). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models.

- ACS Publications. (2023, July 6). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies.

- Scilit. (n.d.). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models.

- PubMed Central. (2020, April 15). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide.

- PubChem. (n.d.). Mono-POC Methyl Tenofovir.

- Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.

- PubMed. (n.d.). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults.

- University of Liverpool. (n.d.). Tenofovir-DF PK Fact Sheet.

- PubMed Central. (2025, August 1). A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression.

- ResearchGate. (n.d.). Synthesis of tenofovir and its prodrug, tenofovir disoproxil.

- ORCA - Online Research @ Cardiff. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy.

- PubMed Central. (n.d.). Phosphonate prodrugs: an overview and recent advances.

- PubMed Central. (n.d.). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis.

- PubChem. (n.d.). Mono-poc tenofovir.

- SynZeal. (n.d.). Tenofovir Mono POC Dimer.

- Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Mono-POC Methyl Tenofovir (Mixture of Diastereomers).

- Simson Pharma Limited. (n.d.). Mono-POC Methyl Tenofovir(Mixture of Diastereomers).

- PubChem. (n.d.). Tenofovir.

- PubMed Central. (2019, May 15). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate.

- Wikipedia. (n.d.). Tenofovir disoproxil.

Sources

- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 2. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]

- 8. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 11. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 13. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 15. Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Mono-POC Methyl Tenofovir: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the in vitro evaluation of Mono-POC Methyl Tenofovir, a key intermediate metabolite of the antiretroviral prodrug Tenofovir Disoproxil Fumarate (TDF). Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental protocols, and data interpretation necessary to characterize the anti-HIV activity of this specific monoester.

Strategic Imperative: Understanding the Intermediates of Prodrug Metabolism

Tenofovir is a cornerstone of antiretroviral therapy, acting as a potent nucleotide reverse transcriptase inhibitor (NRTI) against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV)[1][2]. Due to its poor oral bioavailability, the clinical application of Tenofovir relies on prodrug strategies, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)[3][4]. These prodrugs are designed to enhance absorption and facilitate intracellular delivery of the active compound.

The conversion of TDF to Tenofovir is a multi-step enzymatic process involving the formation of monoester intermediates, such as Mono-POC Methyl Tenofovir[3][5]. These intermediates possess greater lipophilicity than the parent Tenofovir, a characteristic that may influence their ability to traverse cellular membranes[3]. The hydrolysis of TDF is primarily mediated by carboxylesterases present in the gut and liver[3][6]. A thorough understanding of the antiviral contribution and potential toxicities of each metabolic intermediate is paramount for the rational design of next-generation prodrugs with optimized therapeutic indices.

This guide provides a detailed methodology for the in vitro characterization of Mono-POC Methyl Tenofovir, focusing on the determination of its 50% effective concentration (EC50) against HIV-1 and its 50% cytotoxic concentration (CC50) in a relevant human T-cell line.

The Prodrug Cascade: From Ingestion to Viral Inhibition

The ultimate goal of Tenofovir prodrugs is the intracellular delivery and subsequent phosphorylation to Tenofovir diphosphate (TFV-DP), the active antiviral agent[3]. TFV-DP functions as a competitive inhibitor of the viral reverse transcriptase and, upon incorporation into the growing viral DNA chain, acts as a terminator, halting viral replication[7].

The metabolic pathway from TDF to the pharmacologically active TFV-DP is a critical determinant of the drug's efficacy and safety profile:

-

Initial Hydrolysis: Following administration, TDF is hydrolyzed by plasma and cellular esterases, resulting in the formation of the monoester intermediate, Mono-POC Methyl Tenofovir[5].

-

Conversion to Tenofovir: This monoester is then further metabolized to release the parent drug, Tenofovir[5].

-

Intracellular Phosphorylation: Once inside the cell, Tenofovir is phosphorylated by cellular kinases, first to Tenofovir monophosphate and subsequently to the active Tenofovir diphosphate (TFV-DP)[3].

The following diagram illustrates the metabolic activation pathway of TDF and the mechanism of action of its active metabolite.

Caption: Metabolic activation of TDF and the mechanism of action of Tenofovir Diphosphate.

A Framework for In Vitro Assessment: Efficacy and Cytotoxicity

The in vitro evaluation of any antiviral candidate is fundamentally based on two key measurements: its potency against the target virus and its toxicity towards host cells. The ratio of these two values provides the Selectivity Index (SI), a crucial metric in preclinical drug development.

Selectivity Index (SI) = CC50 / EC50

A high SI is indicative of a promising therapeutic window, where the compound exhibits significant antiviral effects at concentrations that are well-tolerated by the host cells.

The experimental workflow for the in vitro assessment of Mono-POC Methyl Tenofovir is depicted in the following diagram.

Caption: A generalized workflow for the in vitro evaluation of Mono-POC Methyl Tenofovir.

Standard Operating Procedures for In Vitro Analysis

The subsequent protocols are derived from well-established methodologies for the in vitro screening of anti-HIV therapeutics.

Biological Reagents

-

Cell Line: The human T-cell line, MT-4, is highly permissive to HIV-1 infection and demonstrates pronounced cytopathic effects (CPE), making it a preferred model for these assays[8].

-

Virus: A laboratory-adapted strain of HIV-1, such as IIIB or NL4-3, should be propagated in MT-4 cells to generate a high-titer virus stock. The 50% tissue culture infectious dose (TCID50) of this stock must be determined prior to use.

Protocol for Antiviral Efficacy (Cytopathic Effect Inhibition Assay)

This assay is designed to quantify the concentration of the test compound required to inhibit the cytopathic effects of HIV-1 by 50% (EC50).

Materials:

-

Mono-POC Methyl Tenofovir

-

MT-4 cells

-

HIV-1 stock of known titer

-

Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO))

Methodology:

-

Cell Plating: Dispense MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in a volume of 100 µL of complete medium[9].

-

Compound Preparation: Prepare a series of dilutions of Mono-POC Methyl Tenofovir in complete medium.

-

Drug Treatment: Add 50 µL of each compound dilution to the appropriate wells. Designate wells for "virus control" (cells and virus, no compound) and "cell control" (cells only, no virus or compound).

-

Viral Infection: Introduce 50 µL of a diluted HIV-1 stock to achieve a final multiplicity of infection (MOI) of 0.01 to the test and virus control wells[9].

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ atmosphere[9].

-

MTT Staining:

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of CPE inhibition for each drug concentration. The EC50 value is derived by plotting the percentage of inhibition against the log-transformed compound concentration and fitting the data to a four-parameter logistic regression model.

Protocol for Cytotoxicity (MTT Assay)

This assay is performed to determine the concentration of the test compound that reduces the viability of uninfected cells by 50% (CC50).

Materials:

-

Same as for the antiviral efficacy assay, with the exclusion of the virus stock.

Methodology:

-

Cell Plating: Plate MT-4 cells as described in the antiviral assay protocol.

-

Compound Preparation: Prepare serial dilutions of Mono-POC Methyl Tenofovir in complete medium.

-

Drug Treatment: Add 100 µL of each compound dilution to the designated wells. Include "cell control" wells that receive medium only.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ environment.

-

MTT Staining and Data Acquisition: Follow the same procedure as outlined in the antiviral efficacy assay.

Data Analysis:

Calculate the percentage of cell viability at each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the log-transformed compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticipated Results and Interpretation

Although specific EC50 and CC50 values for Mono-POC Methyl Tenofovir are not extensively documented, its in vitro profile can be inferred from its position in the metabolic pathway of TDF.

-

Antiviral Potency (EC50): As a direct precursor to Tenofovir, Mono-POC Methyl Tenofovir is expected to demonstrate substantial anti-HIV activity. Its EC50 is likely to fall within the low micromolar to nanomolar range. It is plausible that its potency may be intermediate between that of Tenofovir and the more efficiently delivered prodrugs, TDF and TAF[4][11].

-

Cellular Toxicity (CC50): Tenofovir and its prodrugs are generally well-tolerated in vitro. The CC50 for Mono-POC Methyl Tenofovir is anticipated to be considerably higher than its EC50, yielding a favorable selectivity index.

Data Summary:

The results of these assays should be presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: Comparative In Vitro Anti-HIV-1 Activity of Tenofovir and its Analogs in MT-4 Cells

| Compound | Expected EC50 (µM) |

| Tenofovir | 1 - 5 |

| Tenofovir Disoproxil Fumarate (TDF) | 0.01 - 0.1 |

| Mono-POC Methyl Tenofovir | To be determined |

| Tenofovir Alafenamide (TAF) | 0.005 - 0.05 |

Table 2: Comparative In Vitro Cytotoxicity and Selectivity of Tenofovir and its Analogs in MT-4 Cells

| Compound | Expected CC50 (µM) | Expected Selectivity Index (SI) |

| Tenofovir | >100 | >20 |

| Tenofovir Disoproxil Fumarate (TDF) | >50 | >500 |

| Mono-POC Methyl Tenofovir | To be determined | To be determined |

| Tenofovir Alafenamide (TAF) | >50 | >1000 |

Concluding Remarks: Elucidating a Key Metabolic Intermediate

The in vitro characterization of Mono-POC Methyl Tenofovir represents a crucial step in building a comprehensive pharmacological profile of TDF. The application of the standardized and validated protocols detailed in this guide will enable the precise determination of the intrinsic antiviral activity and cytotoxicity of this pivotal metabolite. Such data will not only deepen our understanding of the mechanism of action of Tenofovir prodrugs but will also provide invaluable knowledge for the development of novel NRTIs with enhanced therapeutic properties.

References

-

Brooks, K. M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2335–2341. Available at: [Link]

-

Delaney, W. E., et al. (2006). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471–2477. Available at: [Link]

-

Sax, P. E., et al. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Infectious Diseases and Therapy, 9(2), 237–253. Available at: [Link]

-

De Clercq, E. (2004). Determining the antiviral activity of tenofovir disoproxil fumarate in treatment-naive chronically HIV-1-infected individuals. Journal of Antimicrobial Chemotherapy, 54(5), 849–852. Available at: [Link]

-

Birkus, G., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471-2477. Available at: [Link]

-

Pauwels, R., et al. (1988). A simple assay based on HIV infection preventing the reclustering of MT-4 cells. Bulletin of the World Health Organization, 66(6), 729–737. Available at: [Link]

-

Zhu, J., et al. (2018). Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis. Drug Metabolism and Disposition, 46(11), 1593-1601. Available at: [Link]

-

Cottrell, M. L., et al. (2016). Increased tenofovir monoester concentrations in patients receiving tenofovir disoproxil fumarate with ledipasvir/sofosbuvir. Journal of Antimicrobial Chemotherapy, 71(10), 2896–2899. Available at: [Link]

-

van Meer, P. J., et al. (2012). Cytotoxicity MTT Assay Protocols and Methods. Springer Protocols Handbooks. Available at: [Link]

-

Martin, H., et al. (2014). Tenofovir Alafenamide Vs. Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy. NATAP. Available at: [Link]

-

Brooks, K. M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. ResearchGate. Available at: [Link]

-

Khan, A., et al. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. bioRxiv. Available at: [Link]

-

Delaney, W. E., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471-2477. Available at: [Link]

-

Liu, X., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 966881. Available at: [Link]

-

Zdun, B., et al. (2023). Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 88(15), 10549–10556. Available at: [Link]

-

Orlova, O. V., et al. (2021). Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity. Problems of Virology, 66(4), 284–291. Available at: [Link]

-

Taneva, E., et al. (2016). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 60(3), 1667–1675. Available at: [Link]

-

Gambacurta, A., et al. (2019). Cytotoxic activity. Cell viability evaluation by MTT assay of Vero cells after treatment with AR-23 for 24 h at several concentrations (from 100 to 0.39 μM). ResearchGate. Available at: [Link]

-

Ruane, P. J., et al. (2013). Tenofovir Alafenamide Vs. Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy. NATAP. Available at: [Link]

-

Process of converting the prodrug TDF to TFV and ultimately to the active substance TFV diphosphate. ResearchGate. Available at: [Link]

-

Margot, N. A., et al. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide (TAF) In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 5917–5924. Available at: [Link]

-

Pauwels, R., et al. (1988). A simple assay based on HIV infection preventing the reclustering of MT-4 cells. Bulletin of the World Health Organization, 66(6), 729-737. Available at: [Link]

-

Brooks, K. M., et al. (2019). Pharmacokinetics of Tenofovir Monoester and Association With Intracellular Tenofovir Diphosphate Following Single-Dose Tenofovir Disoproxil Fumarate. Journal of Acquired Immune Deficiency Syndromes, 81(4), 434-440. Available at: [Link]

-

Iribarnegaray, V., et al. (2023). Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection. International Journal of Molecular Sciences, 24(22), 16401. Available at: [Link]

-

Fung, S., et al. (2013). Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B. Antiviral Chemistry and Chemotherapy, 23(4), 147-159. Available at: [Link]

-

Doyle, T., et al. (2018). MT4 cells display an HIV-1-specific block that is independent of both route of viral entry and IDO1. ResearchGate. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Mathias, A., et al. (2017). Simulating Intestinal Transporter and Enzyme Activity in a Physiologically Based Pharmacokinetic Model for Tenofovir Disoproxil Fumarate. CPT: Pharmacometrics & Systems Pharmacology, 6(8), 548-557. Available at: [Link]

-

What is the mechanism of Tenofovir Disoproxil Fumarate? Patsnap Synapse. Available at: [Link]

Sources

- 1. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection [mdpi.com]

- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 8. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. clyte.tech [clyte.tech]

- 11. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Mono-POC Methyl Tenofovir for HIV Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Mono-POC Methyl Tenofovir, a key intermediate and metabolite in the bioconversion of the widely prescribed anti-HIV drug, Tenofovir Disoproxil Fumarate (TDF). Understanding the chemical properties, mechanism of action, and biological profile of this mono-ester prodrug is critical for researchers in the fields of HIV pharmacology, drug metabolism, and the development of novel antiretroviral agents. This document will delve into the core scientific principles governing its activity, provide detailed experimental protocols for its study, and offer a comparative perspective against its parent drug and other tenofovir prodrugs.

Introduction: The Significance of Tenofovir Prodrugs in HIV Therapy

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) that forms the backbone of many combination antiretroviral therapy (cART) regimens for the treatment and prevention of HIV infection.[1] However, tenofovir itself has poor oral bioavailability due to its phosphonate group, which is negatively charged at physiological pH, limiting its ability to cross cell membranes.[2] To overcome this limitation, several prodrugs have been developed to enhance its oral absorption and intracellular delivery.

The first-generation and most widely used prodrug is Tenofovir Disoproxil Fumarate (TDF). TDF is a di-ester prodrug that is hydrolyzed in the body to release tenofovir. This hydrolysis occurs in a stepwise manner, first yielding a mono-ester intermediate, Mono-POC Tenofovir, before complete conversion to the active drug, tenofovir.[3][4] Mono-POC Methyl Tenofovir is a closely related mono-ester, often identified as a process-related impurity in the synthesis of TDF.[1] Its study provides valuable insights into the metabolic pathway of TDF and can inform the design of future tenofovir prodrugs with improved pharmacokinetic and safety profiles.

Chemical Properties and Synthesis

Mono-POC Methyl Tenofovir, chemically known as O-(Isopropoxycarbonyloxymethyl)-O-methyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methylphosphonate, is a key mono-ester intermediate.[1] The "POC" in its name refers to the pivaloyloxymethyl promoiety, a common strategy to mask the charged phosphonate group and enhance lipophilicity. The additional methyl group distinguishes it from other mono-ester intermediates.

| Property | Value | Source |

| Chemical Formula | C15H24N5O7P | |

| Molecular Weight | 417.35 g/mol | |

| CAS Number | 1246812-16-7 |

Synthesis:

While not typically synthesized as a primary therapeutic agent, Mono-POC Methyl Tenofovir is formed during the manufacturing process of TDF. Its synthesis as a reference standard for impurity profiling involves the reaction of a tenofovir monoether intermediate with chloromethyl isopropyl carbonate in the presence of a base like triethylamine in a suitable solvent such as N-methyl pyrrolidone.[1]

A general synthetic scheme is as follows:

Caption: Synthetic pathway to Mono-POC Methyl Tenofovir.

Mechanism of Action: Intracellular Conversion and HIV Inhibition

The antiviral activity of Mono-POC Methyl Tenofovir is dependent on its intracellular conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). This process involves a series of enzymatic steps.

Cellular Uptake and Metabolism:

As a lipophilic mono-ester, Mono-POC Methyl Tenofovir is expected to passively diffuse across the cell membrane more readily than the parent drug, tenofovir. Once inside the cell, it undergoes hydrolysis by intracellular esterases to remove the POC and methyl groups, yielding tenofovir monophosphate. This is then sequentially phosphorylated by cellular kinases to tenofovir diphosphate (TFV-DP).

Caption: Intracellular activation of Mono-POC Methyl Tenofovir.

Inhibition of HIV Reverse Transcriptase:

TFV-DP is a structural analog of deoxyadenosine triphosphate (dATP). It competes with dATP for incorporation into the growing viral DNA chain during the process of reverse transcription, which is catalyzed by the HIV reverse transcriptase enzyme. Once incorporated, TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[1]

Experimental Protocols for Evaluation

The following protocols provide a framework for the in vitro and in vivo evaluation of Mono-POC Methyl Tenofovir.

In Vitro Anti-HIV Activity Assay

This protocol is designed to determine the 50% effective concentration (EC50) of Mono-POC Methyl Tenofovir required to inhibit HIV replication in a cell-based assay.

Step-by-Step Methodology:

-

Cell Culture: Maintain a susceptible human T-lymphocyte cell line (e.g., MT-2, CEM-SS) in appropriate culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).

-

Compound Preparation: Prepare a stock solution of Mono-POC Methyl Tenofovir in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium.

-

Infection: Seed the cells in a 96-well plate. Add the serially diluted compound to the wells. Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

-

Quantification of Viral Replication: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of inhibition of p24 production against the log of the compound concentration. Calculate the EC50 value using a non-linear regression analysis.

Caption: Workflow for in vitro anti-HIV activity assay.

In Vitro Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of Mono-POC Methyl Tenofovir.

Step-by-Step Methodology:

-

Cell Culture and Compound Preparation: Follow steps 1 and 2 from the anti-HIV activity assay protocol.

-

Treatment: Seed the cells in a 96-well plate and add the serially diluted compound. Do not add the virus.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

Viability Assessment: Determine cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.

-

Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and calculate the CC50 value. The therapeutic index (TI) can be calculated as CC50/EC50.

In Vivo Pharmacokinetic Study in an Animal Model

This protocol outlines a typical pharmacokinetic study in a small animal model, such as mice or rats, to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Mono-POC Methyl Tenofovir.

Step-by-Step Methodology:

-

Animal Acclimatization: House the animals in a controlled environment with free access to food and water for at least one week prior to the study.

-

Compound Administration: Administer a single dose of Mono-POC Methyl Tenofovir to the animals via the desired route (e.g., oral gavage).

-

Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of Mono-POC Methyl Tenofovir, tenofovir, and tenofovir diphosphate in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) using non-compartmental analysis.

Comparative Analysis and Discussion

While specific in vitro and in vivo data for Mono-POC Methyl Tenofovir is not extensively published, we can infer its likely properties based on studies of the closely related "tenofovir monoester." Pharmacokinetic studies of tenofovir monoester have shown that it appears rapidly in plasma with a short half-life, suggesting rapid conversion to tenofovir.[5][6]

Expected Profile of Mono-POC Methyl Tenofovir:

-

Improved Cellular Permeability: The mono-ester structure is expected to provide better cell membrane permeability compared to tenofovir.

-

Rapid Conversion: The presence of ester and methyl groups likely leads to rapid enzymatic cleavage in the plasma and within cells, releasing tenofovir monophosphate.

-

Lower Systemic Exposure: Due to its rapid conversion, the systemic exposure of the intact Mono-POC Methyl Tenofovir is likely to be low.

-

Antiviral Potency: The antiviral potency will be directly related to the efficiency of its intracellular conversion to TFV-DP.

Comparison with TDF and TAF:

Tenofovir Alafenamide (TAF) is a newer generation prodrug with a different promoiety that leads to more efficient delivery of tenofovir into target cells and lower plasma concentrations of tenofovir compared to TDF.[7] This results in a better safety profile, particularly with regard to renal and bone toxicity. It is hypothesized that a mono-ester prodrug like Mono-POC Methyl Tenofovir might offer a different balance of stability, cellular uptake, and systemic exposure compared to both TDF and TAF. Further research is needed to fully characterize its potential advantages and disadvantages.

Conclusion and Future Directions

Mono-POC Methyl Tenofovir serves as a crucial chemical entity for understanding the intricate metabolic activation of TDF. While not a therapeutic agent itself, its study provides invaluable insights for the design of next-generation tenofovir prodrugs. Future research should focus on the deliberate synthesis and comprehensive in vitro and in vivo characterization of Mono-POC Methyl Tenofovir and other mono-ester prodrugs. A detailed understanding of their structure-activity relationships, metabolic stability, and cellular pharmacology will be instrumental in developing safer and more effective antiretroviral therapies for HIV.

References

-

Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

-

Anderson PL, Kiser JJ, Gardner EM, Rower JE, Meditz A, Fletcher CV. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. J Antimicrob Chemother. 2019;74(9):2773-2776. [Link]

-

Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

- Google Patents.

-

Rohan LC, Hitti J, Paul K, et al. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrob Agents Chemother. 2016;60(3):1667-1675. [Link]

-

Sax PE, Zolopa A, Brar I, et al. Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single-tablet regimens for initial HIV-1 therapy: a randomized, double-blind, phase 3 trial. Lancet. 2015;385(9987):2606-2615. [Link]

-

SynZeal. Mono-POC Isopropyl Tenofovir | 1246812-40-7. [Link]

-

Veeprho. Tenofovir Monoester. [Link]

-

Anderson PL, Kiser JJ, Gardner EM, Rower JE, Meditz A, Fletcher CV. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. J Antimicrob Chemother. 2019;74(9):2773-2776. [Link]

-

Birkus G, Rhee MS, Litwin C, et al. Intestinal behavior of the ester prodrug tenofovir DF in humans. Int J Pharm. 2015;485(1-2):244-250. [Link]

-

Veeprho. Tenofovir Monoester. [Link]

-

Birkus G, Rhee MS, Litwin C, et al. Intestinal behavior of the ester prodrug tenofovir DF in humans. Int J Pharm. 2015;485(1-2):244-250. [Link]

-

Rohan LC, Hitti J, Paul K, et al. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrob Agents Chemother. 2016;60(3):1667-1675. [Link]

-

Anderson PL, Kiser JJ, Gardner EM, Rower JE, Meditz A, Fletcher CV. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. J Antimicrob Chemother. 2019;74(9):2773-2776. [Link]

-

Birkus G, Rhee MS, Litwin C, et al. Intestinal behavior of the ester prodrug tenofovir DF in humans. Int J Pharm. 2015;485(1-2):244-250. [Link]

-

Cihlar T, Birkus G, Greenwalt DE, Hitchcock MJ. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antivir Chem Chemother. 2002;13(4):207-215. [Link]

-

Anderson PL, Kiser JJ, Gardner EM, Rower JE, Meditz A, Fletcher CV. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. J Antimicrob Chemother. 2019;74(9):2773-2776. [Link]

-

Sax PE, Zolopa A, Brar I, et al. Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single-tablet regimens for initial HIV-1 therapy: a randomized, double-blind, phase 3 trial. Lancet. 2015;385(9987):2606-2615. [Link]

-

Robbins BL, Srinivas RV, Kim C, Bischofberger N, Fridland A. Anti-human immunodeficiency virus activity and cellular metabolism of a potential prodrug of the acyclic nucleoside phosphonate 9-R-(2-phosphonylmethoxy)propyl]adenine (PMPA), bis(isopropyloxymethyl-carbonyl)PMPA. Antimicrob Agents Chemother. 1998;42(3):612-617. [Link]

-

Bam RA, Yilmaz A, Al-Huniti MH, et al. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS One. 2010;5(2):e9310. [Link]

-

Kearney BP, Flaherty JF, Shah J. A 10-day multiple-dose pharmacokinetic study of tenofovir disoproxil fumarate in healthy volunteers. Pharmacotherapy. 2004;24(4):457-463. [Link]

-

Callebaut C, Stepan G, Tian L, et al. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrob Agents Chemother. 2015;59(10):5909-5916. [Link]

-

Moss DM, Domanico PL, Zheng Y, et al. Increased tenofovir monoester concentrations in patients receiving tenofovir disoproxil fumarate with ledipasvir/sofosbuvir. J Antimicrob Chemother. 2017;72(5):1443-1446. [Link]

-

ResearchGate. Pharmacokinetics of Tenofovir-Monoester Following Single-Dose Administration of Tenofovir Disoproxil Fumarate. [Link]

-

Cundy KC, Barditch-Crovo P, Petty BG, et al. Clinical pharmacology of adefovir dipivoxil in human immunodeficiency virus type 1-infected patients. Antimicrob Agents Chemother. 1998;42(11):2898-2903. [Link]

-

Oliyai R. Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. American Journal of Drug Delivery. 2004;2(2):107-118. [Link]

-

Birkus G, Cihlar T. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells. Antimicrob Agents Chemother. 2004;48(1):353-356. [Link]

-

Hill A, Hughes SL, Gotham D, Pozniak AL. Tenofovir alafenamide versus tenofovir disoproxil fumarate: a meta-analysis of 14 894 patients across 14 trials. AIDS. 2018;32(2):229-238. [Link]

-

Zhang L, Zhang Y, Wang Y, et al. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Front Pharmacol. 2022;13:956578. [Link]

-

Pharmaffiliates. Tenofovir-impurities. [Link]

- Google Patents.

-

ChemRxiv. An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. [Link]

-

ResearchGate. Synthesis of tenofovir and its prodrug, tenofovir disoproxil. [Link]

-

Pharmaffiliates. CAS No : 211364-69-1 | Product Name : Mono-POC Tenofovir (Mixture of Diastereomers). [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Intestinal behavior of the ester prodrug tenofovir DF in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to Mono-POC Methyl Tenofovir for Hepatitis B Virus (HBV) Research

Abstract

The development of nucleotide analog prodrugs represents a cornerstone of modern antiviral therapy. Tenofovir, a potent inhibitor of the Hepatitis B Virus (HBV) polymerase, requires prodrug modification to overcome its inherent low oral bioavailability. This technical guide provides an in-depth examination of Mono-POC Methyl Tenofovir, a specific ester prodrug of tenofovir, for researchers, scientists, and drug development professionals. We dissect its mechanism of action, detailing the molecular transformations required for intracellular activation. This guide furnishes field-proven, step-by-step protocols for the in vitro evaluation of its anti-HBV activity and cytotoxicity using the HepG2.2.15 cell line, a standard model for HBV replication studies. Furthermore, we outline the principles of data analysis for determining critical antiviral parameters such as EC50, CC50, and the Selectivity Index. This document is structured to serve as a practical and authoritative resource, grounding its methodologies in established scientific principles to ensure experimental validity and reproducibility in the investigation of next-generation anti-HBV therapeutics.

The Evolution of Tenofovir Prodrugs in HBV Therapy

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection that can lead to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. Nucleotide reverse transcriptase inhibitors (NRTIs) are a primary class of antiviral agents used to manage chronic HBV. Tenofovir (TFV), an acyclic phosphonate nucleotide analog of adenosine monophosphate, is a first-line treatment due to its high potency and a high barrier to resistance[1][2][3].

However, the therapeutic utility of tenofovir in its parent form is limited by the presence of two negative charges on its phosphonate group, which restricts cellular permeability and results in poor oral bioavailability[4][5]. To address this, prodrug strategies have been developed to mask this charged moiety with lipophilic groups, enhancing absorption and intracellular delivery[4][6]. The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), successfully improved oral bioavailability but is associated with premature hydrolysis in the plasma, leading to systemic tenofovir exposure and potential renal and bone density side effects[7].

This led to the development of second-generation prodrugs like Tenofovir Alafenamide (TAF), which exhibits greater plasma stability and is more efficiently hydrolyzed within hepatocytes, the target cells for HBV[1][2][8]. This targeted delivery mechanism allows for a much lower required dose, significantly improving the safety profile. The exploration of novel prodrug moieties, such as the pivaloyloxymethyl (POC) group, continues in an effort to further optimize the pharmacokinetic and pharmacodynamic properties of tenofovir[9][10][11]. Mono-POC Methyl Tenofovir falls into this category of investigational prodrugs, designed to balance chemical stability with efficient intracellular activation.

Profile of Mono-POC Methyl Tenofovir

Chemical Structure and Rationale

Mono-POC Methyl Tenofovir is an ester derivative of tenofovir. The structure involves the esterification of the phosphonate group with two distinct moieties: a methyl group and a pivaloyloxymethyl (POC) group. This design is deliberate:

-

Increased Lipophilicity: The POC and methyl groups are lipophilic, masking the negative charges of the phosphonate. This chemical disguise allows the molecule to more readily diffuse across the lipid bilayers of intestinal and hepatocyte cell membranes.

-

Intracellular Activation: The prodrug is designed to be stable in plasma but susceptible to cleavage by intracellular enzymes, specifically carboxylesterases, within the target hepatocytes[9][11]. This targeted activation is crucial for concentrating the active drug where it is needed and minimizing off-target exposure.

Mechanism of Action

The antiviral activity of Mono-POC Methyl Tenofovir is a multi-step intracellular process. It is not active in its prodrug form and must undergo metabolic conversion to exert its effect.

-

Passive Diffusion: The lipophilic prodrug crosses the cell membrane into the hepatocyte cytoplasm.

-

Esterase-Mediated Cleavage: Inside the cell, ubiquitous carboxylesterases hydrolyze the POC and methyl ester bonds. This cleavage releases tenofovir monophosphate (TFV-MP)[4][8].

-

Cellular Phosphorylation: Cellular kinases recognize TFV-MP and perform a second phosphorylation step, converting it into the active metabolite, tenofovir diphosphate (TFV-DP)[4][12][13][14].

-

Inhibition of HBV Polymerase: TFV-DP is a structural analog of the natural substrate deoxyadenosine triphosphate (dATP). It competitively inhibits the HBV reverse transcriptase (polymerase), a critical enzyme for viral replication. Upon incorporation into the growing viral DNA chain, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, effectively halting viral DNA synthesis[3][14].

Core Methodologies for In Vitro Evaluation

The foundational assessment of any novel anti-HBV compound involves determining its efficacy in inhibiting viral replication and its toxicity towards host cells. The HepG2.2.15 cell line is the industry-standard tool for this purpose. It is a human hepatoma cell line stably transfected with the HBV genome, enabling it to constitutively produce infectious HBV particles[15][16][17][18].

Experimental Workflow Overview

The overall workflow involves culturing HepG2.2.15 cells, treating them with a range of concentrations of the test compound, and then quantifying the effects on both viral replication and cell viability after a set incubation period.

Protocol: Maintenance of HepG2.2.15 Cells

-

Rationale: Proper maintenance of the cell line is critical to ensure consistent HBV production and a healthy baseline for experiments. Contamination or genetic drift can severely impact the reliability of results.

-

Methodology:

-

Culture Medium: Prepare DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 (Geneticin). The G418 is a selection agent that ensures only the cells containing the HBV plasmid will survive.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: When cells reach 80-90% confluency (typically every 3-4 days), wash with Phosphate-Buffered Saline (PBS) and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with fresh culture medium, centrifuge the cell suspension, and re-seed into new flasks at a 1:3 to 1:5 ratio.

-

Protocol: Antiviral Efficacy Assay

-

Rationale: This assay quantifies the reduction in extracellular HBV DNA, which is a direct measure of the compound's ability to inhibit viral replication.

-

Methodology:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2-fold serial dilution of Mono-POC Methyl Tenofovir in culture medium, ranging from a high concentration (e.g., 1000 nM) to a low concentration (e.g., 0.1 nM). Include a "vehicle control" (medium with DMSO, if used for solubilization) and an "untreated control".

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 6 to 9 days. Every 3 days, carefully collect the supernatant for HBV DNA analysis and replace it with fresh medium containing the corresponding compound concentration.

-

DNA Extraction: Extract viral DNA from the harvested supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

Quantification (qPCR): Quantify the HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific to a conserved region of the HBV genome.

-

Protocol: Cytotoxicity Assay

-

Rationale: It is essential to determine if the observed reduction in HBV DNA is due to specific antiviral activity or simply because the compound is killing the host cells. This assay measures cell viability in parallel with the efficacy assay.

-

Methodology:

-

Setup: Use the same 96-well plate setup from the antiviral assay after the final supernatant has been collected.

-

Reagent Addition: Add 10 µL of a cell viability reagent such as CCK-8 or MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to metabolize the reagent and produce a colorimetric change.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis and Interpretation

Once the raw data from the qPCR and cytotoxicity assays are collected, they must be processed to determine key parameters that define the compound's antiviral profile.

-